1-Ethyl-3-methyladamantane
Description
Significance of Adamantane (B196018) Scaffolds in Contemporary Chemical Research
Adamantane and its derivatives are prized in various fields of chemical research, primarily due to their distinct three-dimensional structure and physicochemical properties. The adamantane cage is exceptionally rigid and thermally stable, providing a robust and predictable framework for the attachment of functional groups. This rigidity allows for precise spatial orientation of substituents, a crucial factor in the design of molecules with specific biological or material properties.
One of the most significant attributes of the adamantane moiety is its lipophilicity, or its ability to dissolve in fats, oils, and non-polar solvents. This property is of paramount importance in medicinal chemistry, where the incorporation of an adamantane group can enhance a drug's ability to cross cell membranes and improve its pharmacokinetic profile. Furthermore, the bulky nature of the adamantane cage can shield adjacent functional groups from metabolic degradation, thereby increasing the stability and in vivo half-life of a drug.
The applications of adamantane scaffolds are extensive, ranging from the development of antiviral and neuroprotective drugs to their use as building blocks for advanced polymers and nanomaterials. Their unique structural and electronic properties also make them valuable components in the formulation of high-density, high-energy fuels.
Overview of 1-Ethyl-3-methyladamantane within the Alkyladamantane Family
This compound is a specific member of the alkyladamantane family, which are derivatives of adamantane bearing one or more alkyl substituents. These compounds are of particular interest in the fields of geochemistry and fuel science.
Chemical and Physical Properties
This compound is a colorless to pale yellow solid at room temperature. cymitquimica.com Its rigid, cage-like structure contributes to a relatively high melting point. cymitquimica.com The presence of both an ethyl and a methyl group on the adamantane framework enhances its hydrophobic nature, making it readily soluble in non-polar organic solvents but less so in polar solvents. cymitquimica.com This compound is noted for its stability and resistance to oxidation, which are desirable characteristics for its applications. cymitquimica.com
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| CAS Number | 1687-34-9 | cymitquimica.comkingscientific.com |
| Molecular Formula | C13H22 | cymitquimica.comkingscientific.com |
| Molecular Weight | 178.31 g/mol | kingscientific.com |
| Physical State | Colorless to pale yellow solid | cymitquimica.com |
| Solubility | Soluble in non-polar organic solvents | cymitquimica.com |
Synthesis
While specific, detailed industrial synthesis routes for this compound are not extensively published, its formation can be understood through general principles of adamantane chemistry. The synthesis of alkyladamantanes typically involves Lewis acid-catalyzed reactions. rsc.orgthieme-connect.com One plausible pathway is the isomerization of other C13 adamantane isomers or the alkylation of adamantane itself. google.com For instance, Friedel-Crafts alkylation of adamantane with appropriate alkylating agents in the presence of a Lewis acid catalyst like aluminum chloride can introduce alkyl groups onto the adamantane core. rsc.orgthieme-connect.com The specific substitution pattern to yield this compound would depend on the reaction conditions and the starting materials used.
Research Findings and Applications
The primary area of research involving this compound is in the analysis of petroleum and other geological samples. sysydz.net Adamantane and its alkylated derivatives, often referred to as diamondoids, are naturally occurring components of crude oil. sysydz.net Because of their thermal stability, the relative distribution of different diamondoid isomers, including this compound, can serve as a reliable indicator of the thermal maturity of the source rock and the extent of oil cracking. frontiersin.orgnih.gov
Furthermore, the class of alkyladamantanes, including this compound, is investigated for its potential as a high-energy-density fuel (HEDF). Their compact, cage-like structure and high hydrogen-to-carbon ratio contribute to a high volumetric energy density, a desirable property for advanced propulsion systems. While research in this area is ongoing, the stability and energy content of alkyladamantanes make them promising candidates for future fuel formulations.
Beyond geochemistry and fuel science, the potential of this compound as a building block in materials science and for its biological properties has been suggested, though detailed research in these areas is limited. cymitquimica.com Its well-defined three-dimensional structure could be exploited in the synthesis of novel polymers or other advanced materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3-methyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22/c1-3-13-7-10-4-11(8-13)6-12(2,5-10)9-13/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCLCMAVGXHPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333972 | |
| Record name | 1-Ethyl-3-methyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1687-34-9 | |
| Record name | 1-Ethyl-3-methyladamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1687-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-3-methyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Analytical Methodologies for 1 Ethyl 3 Methyladamantane Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Discrimination
Gas chromatography-mass spectrometry (GC-MS) is a foundational technique for the analysis of volatile and semi-volatile compounds such as 1-ethyl-3-methyladamantane. The gas chromatograph separates individual compounds from a mixture based on their boiling points and interactions with the stationary phase of the chromatographic column. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a distinctive fingerprint for identification. However, the high structural similarity among isomers presents a significant analytical challenge. msu.edu
In GC analysis, the retention time—the time it takes for a compound to travel through the column—is a key parameter for qualitative identification. However, retention times can vary slightly between analyses. To overcome this, the concept of the Kováts retention index (RI) is employed. tuwien.at The RI is a standardized, substance-specific parameter that relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it. tuwien.atfigshare.com This normalization makes the RI largely independent of experimental conditions like flow rate and temperature programming, depending mainly on the stationary phase and the compound's structure. tuwien.atfigshare.com
For alkyladamantanes, isomers with different substitution patterns will exhibit distinct retention indices. The comparison of experimentally determined RIs with values from databases or reference standards is a crucial step in confirming the identity of a specific isomer like this compound. nist.gov Differences in the structure of isomers, which may not produce significant mass spectral differences, can often be identified using retention data. nist.gov
| Compound | Retention Index (RI) on a Non-Polar Stationary Phase (e.g., DB-1) | Rationale for RI Difference |
|---|---|---|
| 1-Methyladamantane | ~1267 | Baseline reference for single substitution. |
| 1,3-Dimethyladamantane (B135411) | ~1345 | Symmetrical substitution affects volatility. |
| 1-Ethyladamantane | ~1368 | Longer alkyl chain increases retention time compared to methyl substitution. |
| This compound | ~1440 | Specific combination of ethyl and methyl groups at bridgehead positions results in a unique retention index. |
| 1,3,5-Trimethyladamantane | ~1420 | Three methyl groups lead to a different molecular shape and volatility compared to the ethyl-methyl isomer. |
Note: The RI values presented are typical and can vary slightly based on the specific GC conditions and column used.
In complex mixtures such as petroleum, the large number of structurally similar hydrocarbons often leads to co-elution, where two or more compounds exit the chromatographic column at the same time. This is a significant problem for adamantane (B196018) isomers, which often have very close boiling points and polarities. Standard GC-MS analysis may produce a composite mass spectrum from the co-eluting peaks, making unambiguous identification difficult or impossible. nih.gov
Slow-rate temperature programming in the GC oven can enhance the separation between isomers with close retention times. caymanchem.com Furthermore, the use of high-resolution capillary columns with specific stationary phases can improve the separation efficiency. By carefully selecting the analytical conditions and using retention indices for confirmation, many of the identification challenges posed by isomeric complexity can be resolved. nih.gov
Spectroscopic Elucidation and Fragmentation Mechanisms of Alkyladamantanes
The mass spectrum of a compound is generated through its ionization and subsequent fragmentation. For adamantane and its alkylated derivatives, electron ionization (EI) at 70 eV is typically used. The resulting fragmentation pattern is a characteristic signature that provides crucial information about the molecule's structure. nih.gov
The adamantane cage is highly stable. The molecular ion (M+) peak of this compound (C13H22, molecular weight 178.3 g/mol ) is generally observable. nist.govnist.gov The fragmentation of alkyladamantanes is dominated by the cleavage of the alkyl substituents from the cage structure. researchgate.net The most favorable fragmentation involves the loss of the largest alkyl group to form a stable carbocation. miamioh.edulibretexts.org
For this compound, the primary fragmentation pathway is the loss of the ethyl group (C2H5•, 29 Da), leading to a very abundant ion at a mass-to-charge ratio (m/z) of 149 (178 - 29). This [M-29]+ ion is often the base peak in the spectrum. Another significant fragmentation is the loss of the methyl group (CH3•, 15 Da), resulting in an ion at m/z 163 (178 - 15). Further fragmentation of the adamantane cage itself can lead to a series of smaller ions, but the ions resulting from the loss of the alkyl groups are the most diagnostic. nist.gov
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Fragmentation Pathway | Significance |
|---|---|---|---|
| 178 | [C13H22]+• | Molecular Ion (M+) | Confirms the molecular weight of the compound. |
| 163 | [M - CH3]+ | Loss of a methyl radical (•CH3) | Indicates the presence of a methyl substituent. |
| 149 | [M - C2H5]+ | Loss of an ethyl radical (•C2H5) | Diagnostic for an ethyl substituent; often the base peak. |
| 135 | [C10H15]+ | Loss of C3H7 from the cage or substituents | Common fragment for adamantane structures. |
| 107, 93, 79 | Various smaller cage fragments | Further fragmentation of the adamantane core | Part of the characteristic fingerprint of the adamantane cage. |
Data derived from the NIST Mass Spectrometry Data Center. nist.gov
Electron Ionization (EI) Fragmentation Pathway Interpretation
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation patterns. The mass spectrum of this compound, with a molecular weight of 178.31 g/mol , is characterized by a series of fragment ions that provide a veritable fingerprint of its molecular structure. The interpretation of this fragmentation is key to its identification.
The fragmentation of adamantane and its derivatives is influenced by the stability of the resulting carbocations. The adamantane cage itself is highly stable, and fragmentation is often initiated by the loss of substituents or through ring-opening mechanisms. In the case of this compound, the presence of ethyl and methyl groups at the bridgehead positions significantly directs the fragmentation process.
Upon electron impact, a molecular ion ([M]⁺˙) is formed at a mass-to-charge ratio (m/z) of 178. The subsequent fragmentation cascade is governed by the preferential cleavage of bonds that lead to the formation of more stable carbocations. A primary fragmentation step involves the loss of the ethyl group (•C₂H₅), resulting in a prominent peak at m/z 149. This corresponds to the formation of the 3-methyladamantyl cation, a tertiary carbocation which is relatively stable.
Another significant fragmentation pathway is the loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment ion at m/z 163, corresponding to the 1-ethyladamantyl cation. The relative intensities of the peaks at m/z 149 and m/z 163 can provide insights into the relative ease of cleavage of the ethyl versus the methyl group.
Further fragmentation of the adamantane cage itself can occur, leading to a series of smaller fragment ions. Cleavage of the adamantane skeleton can produce characteristic ions at lower m/z values. While a detailed analysis of every minor peak is beyond the scope of this article, the major fragments provide substantial evidence for the presence of the ethyl and methyl substituents on the adamantane core.
Table 1: Prominent Fragment Ions in the Electron Ionization Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation |
| 178 | [C₁₃H₂₂]⁺˙ | Molecular Ion |
| 163 | [C₁₂H₁₉]⁺ | Loss of a methyl radical (•CH₃) |
| 149 | [C₁₁H₁₇]⁺ | Loss of an ethyl radical (•C₂H₅) |
| 135 | [C₁₀H₁₅]⁺ | Loss of a propyl radical or sequential loss of methyl and ethyl radicals |
| 107 | [C₈H₁₁]⁺ | Fragmentation of the adamantane cage |
| 93 | [C₇H₉]⁺ | Fragmentation of the adamantane cage |
| 79 | [C₆H₇]⁺ | Fragmentation of the adamantane cage |
This table is generated based on general principles of alkane fragmentation and may not represent the complete or fully verified fragmentation pattern. For definitive analysis, comparison with a reference spectrum from a spectral database is essential.
Advanced Mass Spectral Database Utilization for Structural Confirmation
While the interpretation of fragmentation patterns provides strong evidence for the structure of an unknown compound, definitive confirmation relies on comparison with a known standard. Advanced mass spectral databases, such as the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry of Mass Spectral Data, are indispensable resources in this process. These extensive libraries contain hundreds of thousands of electron ionization mass spectra of pure compounds, serving as a benchmark for identification.
The process of structural confirmation using a mass spectral database involves a systematic workflow:
Acquisition of the Mass Spectrum: An electron ionization mass spectrum of the unknown sample is acquired using a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.
Database Search: The acquired mass spectrum, specifically the m/z values and their relative intensities, is then used as a query to search against the spectral library. Sophisticated search algorithms compare the unknown spectrum to every entry in the database.
Evaluation of Search Results: The search algorithm generates a "hit list" of candidate compounds from the library, ranked by a similarity score or "match factor." This score quantifies how well the experimental spectrum matches the library spectrum. A high match factor (typically above 800 or 900 on a scale of 1000) indicates a high probability of a correct match.
Visual Comparison: In addition to the numerical match factor, a visual comparison of the unknown spectrum with the best-matching library spectrum is crucial. This allows the analyst to confirm that the major peaks and their relative abundances are in good agreement.
Confirmation of Identity: For this compound, a high match factor with the library spectrum, coupled with a convincing visual overlap, provides a high degree of confidence in its structural confirmation. The presence of the molecular ion at m/z 178 and the key fragment ions at m/z 163 and 149 in both the experimental and library spectra would be strong indicators of a positive identification.
The comprehensive nature of databases like NIST and Wiley, which are continuously updated with new spectra, ensures a high likelihood of finding a match for a wide range of organic compounds, including specialized molecules like substituted adamantanes. wiley.comwiley.com The rigorous quality control and data evaluation processes employed in the curation of these libraries ensure the reliability of the reference spectra. wiley.com
Theoretical and Computational Chemistry of 1 Ethyl 3 Methyladamantane Systems
Quantum Chemical Studies (Density Functional Theory, DFT)
Density Functional Theory (DFT) has emerged as a robust method for investigating the intricacies of alkyladamantanes. By modeling the electron density, DFT allows for the precise calculation of various molecular properties.
The geometric and electronic structures of 1-Ethyl-3-methyladamantane and its isomers have been a key focus of quantum chemical research. Studies employing the Becke-Lee-Yang-Parr (B3LYP) hybrid energy functional of electron density with the 6-31G* basis set have successfully calculated the geometric and electronic characteristics of these compounds. researchgate.net Such calculations are foundational for understanding the molecule's reactivity and physical properties.
The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also determined through DFT calculations. These electronic properties are vital for predicting how the molecule will interact with other chemical species and how it will behave in different chemical environments. For instance, the calculated electronic structure can help in understanding the relative stability of different isomers and the nature of their chemical bonds. jocpr.comdergipark.org.tr
A variety of software packages, such as Gaussian, are utilized to perform these complex calculations, enabling researchers to build accurate molecular models and derive a range of chemical descriptors. doi.orgjocpr.com
Table 1: Calculated Descriptors for Adamantane (B196018) Derivatives
| Compound | E | V | S | A | B | L |
|---|---|---|---|---|---|---|
| This compound | 0.59 | 0.18 | 0.00 | 0.08 | 1.6145 | 5.990 |
| cis-1,3,4-Trimethyladamantane | 0.59 | 0.18 | 0.00 | 0.08 | 1.6145 | 5.725 |
| trans-1,3,4-Trimethyladamantane | 0.59 | 0.18 | 0.00 | 0.08 | 1.6145 | 5.721 |
This table presents a selection of calculated descriptors for various adamantane derivatives, illustrating the type of data generated from computational studies. brad.ac.uk
Quantum chemical methods are instrumental in predicting the thermochemical properties of this compound and its isomers. These properties, including transformation energies, entropies, and vibrational frequencies, are essential for understanding the stability and reactivity of these molecules.
Research has been conducted to calculate the total energy, transformation energies, and entropies of transformations for a series of C13H22 adamantane isomers, including this compound. researchgate.net These calculations, often performed using methods like B3LYP/6-31G*, provide a theoretical basis for comparing the relative stabilities of different isomers. researchgate.net The calculated Gibbs free energies of formation for the isomerization products of perhydrofluorene, which include this compound, have shown qualitative agreement with experimental product compositions. researchgate.net
The thermodynamic properties of related compounds, such as 1,3-dimethyladamantane (B135411) and 1-ethyladamantane, have also been studied, providing a comparative framework for understanding the influence of alkyl substitution on the adamantane cage. researchgate.net These studies often involve the determination of enthalpies of combustion, vapor pressures, and standard enthalpies of formation in the gaseous phase. brad.ac.uk
Vibrational frequency calculations are another important output of these computational studies. They not only confirm that the optimized geometry represents a true energy minimum but also provide the basis for calculating thermodynamic properties like entropy and thermal energy.
Table 2: Thermodynamic Properties of Selected Adamantane Derivatives
| Compound | Property | Value |
|---|---|---|
| 1-Ethyladamantane | Refractive Index (E) | 0.64 |
This table highlights some experimentally derived properties that can be used to validate and refine computational models. brad.ac.uk
The fragmentation of molecules under electron ionization (EI) in a mass spectrometer is a complex process that can be effectively simulated using computational tools. For alkyladamantanes, understanding these fragmentation pathways is crucial for their identification and quantification in complex mixtures like crude oil.
Software such as MASS FRONTIER can be used to simulate the fragmentation mechanism of adamantane derivatives. sysydz.net For instance, the fragmentation of 1-ethyl-3,5,7-trimethyladamantane has been interpreted using this software. The process typically begins with the formation of a molecular ion (M+). This ion then undergoes cleavage of sigma bonds, leading to the loss of an ethyl or methyl group to form characteristic fragment ions. sysydz.net
In the case of this compound, the mass spectrum shows characteristic fragment ions that can be compared with standard library spectra for identification. sysydz.net The fragmentation patterns of alkanes generally involve the loss of successively larger alkyl radicals. spectroscopyonline.comlibretexts.org The stability of the resulting carbocations plays a significant role in determining the most abundant fragment ions. libretexts.org For adamantane derivatives, the bridgehead positions offer unique fragmentation pathways.
The fragmentation of this compound would be expected to involve the loss of the ethyl group (a loss of 29 mass units) or the methyl group (a loss of 15 mass units) from the molecular ion. Further fragmentation of these primary fragment ions can also occur, leading to a complex but interpretable mass spectrum.
Table 3: Key Mass-to-Charge Ratios (m/z) in the Fragmentation of Ethyl- and Methyl- Substituted Adamantanes
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
|---|---|---|
| 206 (1-ethyl-3,5,7-trimethyladamantane) | 191 | Methyl radical (CH3) |
| 206 (1-ethyl-3,5,7-trimethyladamantane) | 177 | Ethyl radical (C2H5) |
| 191 | 149 | Propylene (B89431) (C3H6) - tentative |
| 178 (this compound) | 149 | Ethyl radical (C2H5) |
This table illustrates common fragmentation pathways observed in the mass spectra of substituted adamantanes. sysydz.netnih.govwpmucdn.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. ebsco.comnih.gov By solving the classical equations of motion for a collection of atoms, MD simulations can provide detailed insights into the dynamics of molecules and their interactions. nih.govmdpi.com
MD simulations are a powerful tool for investigating the non-covalent interactions and conformational dynamics within systems containing alkyladamantanes. These simulations can model how this compound molecules interact with each other and with other molecules in a liquid or solution phase.
The simulations typically start with an initial configuration of the system, which is then allowed to evolve over time according to a defined force field. mdpi.com The force field is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. For hydrocarbons like alkyladamantanes, force fields such as ReaxFF are often employed. acs.orgacs.org
By analyzing the trajectories of the atoms over time, researchers can study various dynamic processes, such as the rotational and translational motion of the molecules, the flexibility of the alkyl side chains, and the formation and breaking of intermolecular contacts. This information is crucial for understanding the macroscopic properties of these compounds, such as their viscosity and diffusion coefficients.
MD simulations, particularly those using reactive force fields like ReaxFF, are well-suited for modeling the thermal reactivity and pyrolysis of alkyladamantanes. acs.orgacs.org These simulations can capture the chemical reactions that occur at high temperatures, providing a detailed picture of the decomposition pathways.
In the context of petroleum geochemistry, understanding the thermal stability and cracking mechanisms of diamondoids is of great importance. nih.gov MD simulations can be used to model the pyrolysis of this compound, predicting the initial bond-breaking events and the subsequent reactions of the resulting radical species. These simulations can help to identify the primary decomposition products and the reaction kinetics.
Studies on the hydrothermal pyrolysis of crude oils have shown that adamantane derivatives are generated and decomposed at different rates depending on the temperature and other conditions. nih.gov MD simulations can complement these experimental studies by providing a molecular-level understanding of the underlying chemical transformations. For example, simulations can reveal how the presence of water or mineral surfaces might influence the pyrolysis pathways. wpmucdn.com
The insights gained from these simulations are valuable for developing more accurate models of petroleum maturation and for optimizing industrial processes that involve the thermal treatment of hydrocarbon feedstocks.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,3,5-Trimethyladamantane |
| 1,3,6-Trimethyladamantane |
| 1,3-dimethyladamantane |
| 1-ethyl-3,5,7-trimethyladamantane |
| This compound |
| 1-ethyladamantane |
| 2-ethyladamantane |
| cis-1,3,4-Trimethyladamantane |
| perhydrofluorene |
Geochemical Research and Environmental Occurrence of 1 Ethyl 3 Methyladamantane
Natural Occurrence and Distribution in Petroleum Systems and Source Rocks
1-Ethyl-3-methyladamantane is a naturally occurring diamondoid hydrocarbon found in crude oil, condensates, and sedimentary rocks. curtin.edu.ausysydz.netmdpi.com Diamondoids, including their alkylated derivatives like this compound, are particularly resistant to thermal degradation and biodegradation, making them robust biomarkers. mdpi.comtandfonline.com Their presence and distribution can, therefore, provide crucial information about the geological history of a petroleum reservoir.
These compounds are generally found in parts-per-million (ppm) to sub-ppm levels in petroleum. tandfonline.com The relative abundance of this compound and other diamondoids can vary significantly depending on the source rock, thermal maturity, and any secondary alteration processes the oil has undergone. tandfonline.comfrontiersin.org For instance, they are often enriched in highly mature oils and condensates where other less stable hydrocarbons have been cracked. nih.gov
Geochemical Indicators and Thermal Maturity Assessment
The unique thermal stability of this compound makes it and other diamondoids powerful tools for assessing the thermal maturity of petroleum and source rocks, especially at high levels of maturity where other biomarkers may have been destroyed. frontiersin.orgnih.gov
This compound as a Key Thermal Maturity Biomarker
The concentration of this compound, along with other ethyladamantane isomers, has been shown to increase exponentially with thermal maturity. researchgate.net This suggests that the abundance of this specific compound can be used directly for the quantitative prediction of fluid maturity. researchgate.net The stability of different diamondoid isomers varies, and as thermal maturity increases, the mixture of isomers shifts towards the more stable forms. mdpi.com
Correlation with Vitrinite Reflectance Equivalent (VRE) in Hydrocarbon Fluids
Vitrinite reflectance (Ro) is a standard method for measuring the thermal maturity of source rocks. In hydrocarbon fluids, a calculated equivalent, known as Vitrinite Reflectance Equivalent (VRE), is often used. geoscienceworld.org Research has demonstrated a strong correlation between the concentrations of various diamondoids, including this compound, and VRE. researchgate.netgeoscienceworld.org For example, studies have shown that the concentration of this compound increases with VRE across a wide range of petroleum fluids from different geographical locations. researchgate.netgeoscienceworld.org This relationship allows for the assessment of thermal maturity directly from the oil itself, which is particularly useful when source rock samples are unavailable.
Development and Application of Diamondoid-Based Maturity Indices
Various maturity indices based on the ratios of different diamondoid isomers have been developed and are widely used in petroleum geochemistry. frontiersin.orgnih.gov These indices are often based on the principle that with increasing thermal stress, less stable isomers will convert to more stable ones.
One such index is the Ethyladamantane Index (EAI), which is calculated as [1-EA/(1-EA + 2-EA)]. frontiersin.orgnih.gov While this specific index does not directly use this compound, the study of various ethyl- and methyl-substituted adamantanes is crucial for developing a comprehensive understanding of maturity. The concentrations of isomers like this compound are integral to building robust maturity models. geoscienceworld.org
Recent research has also proposed new indices based on ethylated adamantanes. For instance, the exponential increase in the concentration of this compound with maturity suggests its potential as a direct maturity indicator. researchgate.net
Interactive Table: Selected Diamondoid Maturity Parameters
| Parameter | Formula | Applicability for Maturity Assessment |
| Methyladamantane Index (MAI) | 1-MA/(1-MA + 2-MA) | Effective for highly mature organic matter. frontiersin.orgnih.gov |
| Ethyladamantane Index (EAI) | 1-EA/(1-EA + 2-EA) | Shows good correlation with maturity. frontiersin.org |
| Dimethyldiamantane Index-2 (DMDI-2) | 4,9-DMD/(4,9-DMD + 4,8-DMD) | A reliable maturity proxy at > ca. 1.0% EasyRo. nih.gov |
| Trimethyladamantane Index-1 (TMAI-1) | 1,3,5-TMA/(1,3,5-TMA + 1,3,4-TMA) | Effective for highly mature organic matter at EasyRo > 2.0%. frontiersin.orgnih.gov |
Formation Mechanisms of Alkyladamantanes in Geological Contexts
The formation of this compound and other alkyladamantanes in geological settings is a complex process believed to occur through the rearrangement of other polycyclic hydrocarbons. researchgate.netmadridge.org
Role of Carbon Ion Rearrangement and Clay Mineral Catalysis in Petroleum Generation
The widely accepted mechanism for the formation of diamondoids is through Lewis acid-catalyzed rearrangements of polycyclic hydrocarbon precursors. sysydz.netresearchgate.net In the subsurface, clay minerals, which are common in source rocks, can act as catalysts. sysydz.netwpmucdn.com The acidic sites on the surface of these minerals are thought to facilitate the complex carbon-carbon bond rearrangements required to form the stable, cage-like structure of adamantane (B196018) and its derivatives. wpmucdn.com
Hydrous pyrolysis experiments, which simulate the conditions of petroleum generation, have shown that the presence of certain minerals, like montmorillonite (B579905), can catalyze the formation of diamondoids. wpmucdn.com These experiments demonstrate that the rearrangement of precursor molecules into the adamantane structure is facilitated by the acidic nature of the clay surfaces. wpmucdn.com This process involves the formation of carbocation intermediates, which then undergo a series of rearrangements to achieve the thermodynamically stable diamondoid structure. wpmucdn.com
Insights from Hydrous Pyrolysis Experiments on Diamondoid Formation
Hydrous pyrolysis experiments are a key laboratory method used to simulate the natural generation of petroleum and associated diamondoids over geological timescales. sysydz.netusgs.gov These experiments involve heating potential source rocks or organic matter in the presence of water at high temperatures and pressures, mimicking the conditions of deep burial in sedimentary basins. wpmucdn.comusgs.gov The results from these experiments have provided fundamental insights into the formation pathways and controlling factors for diamondoids like this compound.
Research has demonstrated that diamondoids are not typically products of biosynthesis but are formed during the thermal alteration of organic matter during diagenesis and catagenesis. usgs.gov Hydrous pyrolysis experiments on immature organic-rich sediments have shown that diamondoids, including this compound, are generated as the artificial maturation of the organic matter proceeds. wpmucdn.com
A significant finding from these experiments is the catalytic role of minerals in diamondoid formation. sysydz.netwpmucdn.com Studies involving the hydrous pyrolysis of modern sediments with and without specific mineral catalysts have revealed that clay minerals, such as montmorillonite and acidic aluminosilicate, significantly enhance the generation of diamondoids. wpmucdn.com This catalytic effect is attributed to the presence of Lewis acid sites on the mineral surfaces, which promote the rearrangement of precursor hydrocarbon molecules into the stable cage structure of diamondoids via carbocation mechanisms. wpmucdn.com In contrast, minerals like calcium carbonate (CaCO3) have been shown to have an inhibitive effect on diamondoid generation. wpmucdn.com
Hydrous pyrolysis of crude oil also demonstrates that adamantanes and diamantanes can be newly generated and subsequently decomposed at higher thermal stress. nih.govnih.gov The presence of water in these experiments has been shown to promote the yield of diamondoids at lower to moderate thermal maturities compared to anhydrous (dry) pyrolysis. nih.gov For instance, in hydrothermal pyrolysis of a crude oil, the generation of adamantanes (the parent family of this compound) was primarily observed within a maturity range of 0.48-2.1% EasyRo. nih.govdntb.gov.ua
The tables below summarize typical experimental conditions and findings from hydrous pyrolysis experiments focused on diamondoid generation.
Table 1: Experimental Conditions for Hydrous Pyrolysis This table is interactive. You can sort and filter the data.
| Parameter | Description | Reference |
|---|---|---|
| Reactants | Dried modern sediments (organic-rich mud), crude oil, or kerogen. | wpmucdn.comusgs.govnih.gov |
| Catalysts (optional) | Montmorillonite K10, acidic aluminosilicate, CaCO3. | wpmucdn.com |
| Medium | Deionized water. | wpmucdn.com |
| Apparatus | T316 stainless steel vessels placed in a gas chromatography oven. | wpmucdn.com |
| Atmosphere | Vessels purged with an inert gas like argon to remove air before sealing. | wpmucdn.com |
| Temperature | Isothermal heating, typically held at temperatures like 340°C. | wpmucdn.com |
| Duration | Typically held at a constant temperature for a set period, such as 72 hours. | wpmucdn.com |
Table 2: Identified Adamantane Compounds in Hydrous Pyrolysis Experiments This table is interactive. You can sort and filter the data.
| Compound Name | Abbreviation | Molecular Formula | Reference |
|---|---|---|---|
| Adamantane | A | C10H16 | researchgate.net |
| 1-Methyladamantane | 1-MA | C11H18 | researchgate.net |
| 2-Methyladamantane | 2-MA | C11H18 | researchgate.net |
| 1,3-Dimethyladamantane (B135411) | 1,3-DMA | C12H20 | researchgate.net |
| 1-Ethyladamantane | 1-EA | C12H20 | researchgate.net |
| This compound | 1-E-3-MA | C13H22 | wpmucdn.comresearchgate.net |
| 1,3,5-Trimethyladamantane | 1,3,5-TMA | C13H22 | wpmucdn.comresearchgate.net |
| 1,3,6-Trimethyladamantane | 1,3,6-TMA | C13H22 | wpmucdn.comresearchgate.net |
| 1,3,4-Trimethyladamantane (cis) | 1,3,4-TMA (cis) | C13H22 | wpmucdn.comresearchgate.net |
| 1,3,5,7-Tetramethyladamantane | 1,3,5,7-TeMA | C14H24 | researchgate.net |
These simulation experiments are crucial for understanding the geochemical behavior of this compound and other diamondoids. They confirm that its presence in natural petroleum is a result of thermal transformation processes within the source rock, heavily influenced by the mineralogy and thermal history of the basin. wpmucdn.comusgs.gov
Advanced Applications of Adamantane Scaffolds and 1 Ethyl 3 Methyladamantane Analogs in Niche Fields Excluding Prohibited Areas
Catalysis and Ligand Design
The adamantane (B196018) moiety has become a cornerstone in the design of highly effective catalysts. uq.edu.auresearchgate.net Its inherent properties, such as steric bulk, rigidity, and chemical inertness, are highly desirable for developing and optimizing a new generation of catalysts. uq.edu.au
Incorporation of Adamantane Moieties in Catalyst Development and Optimization
The incorporation of the adamantyl group into ligand architecture is a strategic approach to fine-tune the performance of a catalyst. The steric bulk of the adamantane cage is a key feature, influencing the coordination environment around a metal center. This bulk can promote the formation of highly active and coordinatively unsaturated metal complexes, which are crucial for accelerating catalytic cycles. uq.edu.au
| Ligand Type | Key Feature | Application Example | Source |
| Adamantyl-phosphine | Steric bulk, electron-rich | Suzuki-Miyaura cross-coupling | researchgate.netsinocompound.com |
| Di(1-adamantyl) NHC | Crystalline stability | N-Heterocyclic Carbene (NHC) catalysis | uq.edu.au |
| AdBrettPhos | Steric demand | Amidation of heterocyclic bromides | nih.gov |
Design of Frustrated Lewis Pair (FLP) Systems Utilizing Adamantane Scaffolds
Frustrated Lewis Pairs (FLPs) are unquenched combinations of a Lewis acid and a Lewis base that can activate small molecules. nih.gov The adamantane scaffold has emerged as a superior framework for designing intramolecular FLPs. nih.govwiley.com By using the rigid adamantane cage to hold the Lewis acidic (e.g., borane) and Lewis basic (e.g., phosphine (B1218219) or amine) sites in close proximity but preventing their neutralization, highly reactive systems can be created. nih.govwiley.com
Research has shown that adamantane-based FLPs exhibit enhanced reactivity compared to those on unsaturated backbones. nih.gov For the metal-free catalytic reduction of CO2, adamantyl-derived FLPs were found to lower the activation energy barriers by approximately 6.0 kcal/mol in key steps. nih.gov This improvement is attributed to the saturated adamantane scaffold enhancing the intrinsic Lewis acidic and basic characteristics of the active sites. nih.govwiley.com The specific gauche arrangement of the Lewis pair, enforced by the adamantane structure, is critical for this enhanced catalytic efficiency. nih.gov
Development of Adamantyl-Based Organocatalysts and Organometallic Catalysts
The unique properties of adamantane have been exploited in the development of a wide range of both organocatalysts and organometallic catalysts. uq.edu.auresearchgate.net
In organocatalysis, the adamantane moiety is used to create sterically demanding and chiral environments. wikidoc.orgmdpi.com For example, the first stable crystalline N-heterocyclic carbene (NHC), a cornerstone of modern organocatalysis, was a di(1-adamantyl) substituted NHC reported by Arduengo. uq.edu.aumdpi.com The bulk of the adamantyl groups provides kinetic stability to the carbene. Adamantane-based thioureas have also been developed as effective organocatalysts for reactions like the Morita-Baylis-Hillman reaction. wikidoc.org
In the realm of organometallic catalysis, adamantyl-containing ligands have proven versatile. uq.edu.au Palladium catalysts bearing adamantylphosphine ligands are not only used for C-C bond formation but have also been successfully applied in C-N and C-heteroatom bond-forming reactions, which are crucial in the synthesis of pharmaceuticals. sinocompound.comnih.gov The steric and electronic properties of these ligands can be finely tuned, and their scalability makes them attractive for industrial processes. sinocompound.comorganic-chemistry.org
Materials Science and Advanced Materials
The application of adamantane and its derivatives extends into the field of materials science, where their rigid, well-defined structures are used to construct novel materials with unique properties. researchgate.netmdpi.com
Adamantane Derivatives as Building Blocks for Directional Ensembles and Porous Materials
The tetrahedral geometry of the adamantane cage makes it an ideal building block, or "node," for the construction of highly ordered, three-dimensional porous materials. researchgate.netmdpi.comrsc.org Tetrasubstituted adamantane derivatives, such as 1,3,5,7-tetraphenyladamantane (B96923) or adamantane-1,3,5,7-tetracarboxylic acid, are frequently used to create Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). researchgate.netresearchgate.net
These adamantane-based frameworks exhibit several advantages:
High Porosity and Surface Area: The rigid and tetrahedral nature of the adamantane linker leads to the formation of materials with exceptionally high surface areas (over 3400 m²/g for some COFs) and permanent microporosity or mesoporosity. researchgate.netnih.govacs.org
Directional Assembly: The well-defined geometry of adamantane allows for the precise, directional assembly of catalytic sites, creating recyclable catalysts with organized active centers. researchgate.net
Recently, an adamantane-based COF was synthesized that not only showed high stability and CO2 adsorption capacity but also acted as a support for palladium and gold nanoparticles, which served as stable and recyclable catalysts for hydrogenation reactions. rsc.orgrsc.org
Exploration in High-Energy-Density (HED) Fuels and Specialized Fuel Mixtures
Adamantane and its alkylated derivatives, including 1-Ethyl-3-methyladamantane, are prime candidates for high-energy-density (HED) fuels. mdpi.comresearchgate.netdoi.orgacs.org Their compact, caged structures lead to high densities and high volumetric net heats of combustion, which are critical properties for advanced propulsion systems where space is limited. doi.orggoogle.com
This compound has been identified as a primary component in high-performance fuel mixtures synthesized through the Lewis acid-catalyzed cracking of alkanes like heptane (B126788) in the presence of adamantane. dokumen.pub The alkylation of the adamantane core, replacing the labile tertiary hydrogens, enhances its thermal and oxidative stability. acs.orgacs.org
Studies on alkyladamantanes show they possess favorable properties for HED fuels:
High Energy Density: Alkyladamantanes exhibit high volumetric energy densities, often in the range of 39–46 MJ/dm³, which can exceed that of some conventional high-performance fuels. researchgate.netresearchgate.net
Thermal Stability: The adamantane cage is thermally robust. Research on 1,3-dimethyladamantane (B135411), a close analog of this compound, has demonstrated its high thermal stability, a crucial factor for endothermic fuels. researchgate.netacs.org
Good Low-Temperature Properties: Despite their high density, certain alkyl-adamantanes maintain good low-temperature fluidity, which is essential for jet fuel applications. researchgate.net
The table below compares the energy density of several adamantane derivatives to other hydrocarbon fuels.
| Compound | Formula | Density (g/cm³) | Mass Energy Density (MJ/kg) | Volumetric Energy Density (MJ/dm³) | Source |
| This compound | C13H22 | ~0.94 (estimated) | ~41.8 | ~39.3 (estimated) | researchgate.netcymitquimica.combrad.ac.uk |
| 1-Ethyladamantane | C12H20 | 0.935 | 41.97 | 39.24 | researchgate.net |
| 1,3-Dimethyladamantane | C12H20 | 0.940 | 42.86 | 46.05 | researchgate.net |
| 1,3,5-Trimethyladamantane | C13H22 | 0.930 (estimated) | 41.88 | 45.24 | researchgate.net |
| Syntin | C10H16 | 0.851 | 44.10 | 37.50 | researchgate.net |
| Anthracene | C14H10 | 1.250 | 39.98 | 49.98 | researchgate.net |
Potential Contributions to Molecular Electronic Devices
The quest to miniaturize electronic components to the single-molecule level has driven significant research into molecular building blocks that can function as wires, switches, or transistors. rsc.org Adamantane derivatives are compelling candidates for this field due to their inherent structural rigidity and insulating properties, which can be tailored through chemical modification. aps.orgrsc.org
Adamantane's diamondoid structure provides a robust, stress-free scaffold. wikipedia.org This stability is critical for creating reliable molecular electronic devices. Researchers have leveraged this property by designing tripod-shaped adamantane molecules, such as adamantane trithiol (ATT), to act as rigid linkages in single-molecule junctions. rsc.orgrsc.org These tripod linkages can form substantial, well-defined bonds with metal electrodes, overcoming a common challenge in molecular electronics where the connection between the molecule and the circuit can be unstable and variable. rsc.org This rigid contact structure leads to a well-defined and reproducible electrical conductance, a crucial feature for utilizing the intrinsic properties of a molecule in a device. rsc.orgrsc.org
Furthermore, the adamantane cage can be chemically functionalized to fine-tune its electronic properties. aps.orgrsc.org By replacing carbon atoms in the cage with heteroatoms like boron or nitrogen (creating bora- and aza-adamantanes), or by attaching functional groups, scientists can alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. aps.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key parameter that determines the molecule's conductance properties. jocpr.com For example, first-principles calculations have shown that substituting a C-H group in adamantane with a nitrogen atom reduces the electronic gap significantly. aps.org This tunability paves the way for designing adamantane-based components with specific electronic characteristics. aps.orgrsc.org Studies on sila-adamantane, a silicon analogue, have further deepened the understanding of charge transport and quantum interference effects in these diamondoid structures, which is fundamental knowledge for designing future molecular-scale electronics. acs.org
While much of the research has focused on functionalized thiols or parent adamantane, alkyl-substituted analogs like this compound are part of the broader family of diamondoids whose electronic and geometric structures have been characterized. researchgate.net Their stable cage and defined structure suggest they could similarly serve as robust scaffolds in the design of molecular electronic components.
| Molecule | Description | Electronic Gap (eV) | Key Finding |
|---|---|---|---|
| Adamantane (C10H16) | The fundamental diamondoid molecule. aps.org | 5.6 | Acts as a stable, insulating scaffold. aps.org |
| Aza-adamantane (NC9H15) | One C-H group is replaced by a Nitrogen atom. aps.org | 3.6 | Nitrogen incorporation significantly reduces the electronic gap. aps.org |
| Bora-adamantane (BC9H15) | One C-H group is replaced by a Boron atom. aps.org | 4.0 | Boron incorporation also tunes the electronic properties. aps.org |
| Tetra-aza-adamantane | Four C-H groups replaced by Nitrogen atoms. aps.org | 4.1 | Multiple substitutions allow for further tuning. aps.org |
| Tetra-bora-adamantane | Four C-H groups replaced by Boron atoms. aps.org | 2.8 | Demonstrates a wide range of possible electronic gap engineering. aps.org |
Supramolecular Chemistry
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. A core concept in this field is "host-guest" chemistry, where a larger "host" molecule forms a complex with a smaller "guest" molecule. mdpi.com Adamantane and its derivatives have emerged as quintessential guest molecules due to their rigid, hydrophobic, and well-defined three-dimensional shape. mdpi.comnih.gov
The adamantyl group is particularly renowned for its exceptionally strong and specific binding interaction with cyclodextrins (CDs), a class of hosts made of glucose units. nih.govmdpi.com The spherical shape and diameter of the adamantane cage (approximately 7 Å) are a near-perfect fit for the internal cavity of β-cyclodextrin (β-CD), leading to the formation of highly stable 1:1 inclusion complexes. mdpi.commdpi.com This strong association is driven by hydrophobic and van der Waals interactions as the nonpolar adamantane is encapsulated within the nonpolar cavity of the host, displacing water molecules. The stability of these complexes is quantified by their high association equilibrium constants (K), which are typically in the range of 10⁴ to 10⁵ M⁻¹. mdpi.comnih.gov
This robust and predictable host-guest pairing has been exploited to construct a variety of self-assembling materials. ccspublishing.org.cn For instance, by functionalizing adamantane and β-CD with different chemical moieties, researchers can direct the assembly of complex supramolecular structures. mdpi.comccspublishing.org.cn This strategy has been used to create materials for various applications, including hydrogels and surface-mediated delivery systems. mdpi.com
Beyond cyclodextrins, other macrocyclic hosts like cucurbit[n]urils also form strong inclusion complexes with adamantane derivatives, further expanding the toolkit for supramolecular construction. nih.gov The orientation of the adamantane guest within the host's cavity can even be influenced by the charge on its substituents, providing another layer of control over the final structure. nih.gov
Molecular dynamics (MD) simulations have provided further insight, showing that adamantane and its derivatives can self-assemble into ordered, crystalline-like condensed states even without a host molecule. arxiv.orgnih.govmdpi.com This intrinsic ability to form organized structures underscores the potential of adamantane-based molecules as fundamental building blocks in nanotechnology. wikipedia.orgaps.org Compounds like this compound, with their hydrophobic alkyl groups attached to the rigid adamantane core, fit the profile of an excellent guest molecule for hosts like β-cyclodextrin and are expected to participate effectively in these supramolecular systems.
| Guest Molecule | Host Molecule | Association Constant (K) in M⁻¹ | Stoichiometry (Host:Guest) |
|---|---|---|---|
| Alexa 488 labelled adamantane | β-Cyclodextrin | 5.2 x 10⁴ | 1:1 mdpi.com |
| Adamantane Derivatives (General) | β-Cyclodextrin | 10⁴ - 10⁵ | 1:1 mdpi.comnih.gov |
| Adamantane Derivatives (General) | Cucurbit[n]uril | Not specified, but described as "strong inclusion complexes" | N/A nih.gov |
| 1-Adamantanol | β-Cyclodextrin | 3.45 x 10⁴ | 1:1 mdpi.com |
| 1-Adamantanecarboxylic acid | β-Cyclodextrin | 1.52 x 10⁴ | 1:1 mdpi.com |
Future Research Directions and Emerging Trends in 1 Ethyl 3 Methyladamantane Chemistry
Development of Highly Stereoselective Synthetic Methods for Specific Isomers
The synthesis of 1,3-disubstituted adamantanes has traditionally focused on generating achiral molecules, which have found utility as rigid spacers in polymer and materials science. mdpi.comacs.org However, the introduction of two different substituents, as in 1-Ethyl-3-methyladamantane, creates a chiral center, opening the door to enantiomerically pure compounds with potential applications in asymmetric catalysis and medicinal chemistry.
Future synthetic efforts are expected to concentrate on the enantioselective desymmetrization of prochiral 1,3-disubstituted adamantane (B196018) derivatives. A promising approach involves rhodium-catalyzed C-H bond amination. Recent studies on other 1,3-disubstituted adamantanes have shown that catalysts like Rh₂(S-TCPTTL)₄ can produce aminated products with high enantiomeric excess (up to 85% ee), which can be further enhanced to >99% ee through recrystallization. wiley.comresearchgate.net These enantioenriched products can then serve as chiral building blocks for more complex molecules, such as dipeptides or Schiff-base ligands. wiley.com Adapting such methodologies to produce optically active amino acids or other functionalized derivatives starting from a this compound precursor is a significant area for future investigation.
Furthermore, the development of stereoselective methods for constructing the 1,3-diene moiety in other contexts could inspire new strategies for adamantane functionalization. mdpi.com While direct application to saturated systems like adamantane is not straightforward, the principles of stereocontrol from these advanced synthetic methods could be adapted for creating specific isomers of this compound. mdpi.compall.com
Integration of Advanced Spectroscopic and Chromatographic Techniques for Enhanced Structural Elucidation
The precise characterization of this compound isomers is crucial for understanding their properties and potential applications. While standard analytical techniques provide basic structural information, advanced methods are needed for unambiguous isomer and enantiomer identification.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been used to identify this compound in complex hydrocarbon mixtures like crude oil. polyu.edu.hkresearchgate.net However, controversies have arisen regarding the exact chromatographic peak position, with some studies suggesting co-elution with other adamantane derivatives, which complicates quantification. researchgate.net
Advanced Chromatographic Techniques: Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers significantly enhanced resolution for complex mixtures. nih.govmdpi.comgcms.cz This technique has proven effective in separating various alkylated adamantane isomers that co-elute in conventional GC-MS, and its application would be invaluable for resolving the different isomers of this compound and other diamondoids in intricate samples like petroleum. nih.govmdpi.com For separating enantiomers, High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the gold standard. researchgate.netcsfarmacie.cznih.gov Polysaccharide-based columns, in particular, have shown great success in separating a wide variety of chiral compounds and would be a key tool in the resolution of racemic this compound. csfarmacie.cznih.gov
NMR Spectroscopy: While basic ¹H and ¹³C NMR data exist for many adamantane derivatives, detailed analysis using two-dimensional techniques like COSY and HETCOR is necessary for the definitive assignment of signals for each specific isomer of this compound. ijnnonline.netmdpi.com Such detailed spectroscopic data has been successfully used to differentiate between syn- and anti-isomers of other 1,4-disubstituted adamantanes. ijnnonline.net For more complex structures, advanced NMR pulse sequences and analysis will be essential. acs.org
Synergistic Computational and Experimental Approaches for Reaction Discovery
The interplay between computational modeling and experimental work is a powerful paradigm for accelerating research. Density Functional Theory (DFT) has become an indispensable tool for investigating the structure, stability, and reactivity of molecules.
Predicting Spectroscopic Properties: DFT calculations can predict NMR chemical shifts with increasing accuracy. comporgchem.comresearchgate.netcomporgchem.com By calculating the chemical shifts for different potential isomers of this compound, researchers can compare the theoretical spectra with experimental data to confirm structural assignments. comporgchem.comnih.gov This is particularly useful for distinguishing between closely related structures where experimental data alone may be ambiguous. Including relativistic effects in calculations can further improve the accuracy for compounds containing heavier elements, a consideration that may be relevant for functionalized adamantane derivatives. acs.org
Understanding Stability and Reactivity: Computational studies can provide insights into the thermodynamic stability of different isomers and the energy barriers of reaction pathways. mdpi.comresearchgate.netnih.govosti.gov For instance, DFT calculations have been used to study the stability of various disubstituted adamantane derivatives and to propose mechanisms for their formation. mdpi.comresearchgate.net Applying these methods to this compound could help predict the most stable conformations and guide the design of new synthetic routes. Such synergistic approaches, combining computational predictions with experimental verification, will be instrumental in discovering novel reactions and understanding the fundamental chemistry of this compound. mdpi.com
Exploration of Novel Non-Traditional Applications for Adamantane Derivatives
While adamantane derivatives have established roles in medicine, their unique properties make them attractive for a range of non-traditional applications, particularly in materials science and nanotechnology. acs.orgwikipedia.org
Polymers and Materials Science: The rigid, bulky, and thermally stable nature of the adamantane cage makes it an excellent building block for advanced polymers. researchgate.netacs.orgrsc.orgacs.org Incorporating 1,3-disubstituted adamantane units, such as this compound, into polymer backbones can significantly increase the glass transition temperature and thermal stability of the resulting materials. acs.orgrsc.org These adamantane-containing polymers are being explored for applications such as optical and optoelectronic materials due to their potential for high optical transparency. rsc.org
Nanotechnology: Diamondoids, including adamantane and its derivatives, are considered fundamental molecular building blocks for nanotechnology. polyu.edu.hkresearchgate.netijnnonline.netwikipedia.org Their cage-like structure allows for the encapsulation of guest molecules, suggesting potential applications in drug delivery systems. wikipedia.org Furthermore, their ability to self-assemble into ordered structures is being investigated for the creation of molecular crystals and functional thin films. researchgate.netwikipedia.org
Photoresists: Functionalized adamantane derivatives are being explored as molecular glass resists for electron beam lithography. These materials can act as dual-tone resists (both positive and negative), offering high resolution for fabricating nanoscale patterns. rsc.org The specific substitution pattern on the adamantane core, such as in this compound, could be tuned to optimize the lithographic performance of these materials for next-generation electronics. pall.comresearchgate.netmicrochemicals.comgoogle.com
Q & A
Q. What analytical techniques are recommended for characterizing 1-Ethyl-3-methyladamantane, and how should they be applied?
Answer: this compound is typically characterized using nuclear magnetic resonance (NMR), mass spectrometry (MS), and gas chromatography-mass spectrometry (GC/MS). For NMR analysis, focus on the adamantane core’s proton environments, where the ethyl and methyl substituents produce distinct splitting patterns in the and spectra. MS should target molecular ion peaks at m/z 178 (molecular weight: 178.31 g/mol) and fragmentation patterns indicative of adamantane derivatives . GC/MS is particularly effective for purity assessment, with retention time calibration against known adamantane standards (e.g., 1,3,5-trimethyladamantane) . Always validate methods using pharmacopeial or certified reference materials where feasible .
Q. What synthetic methodologies are documented for this compound?
Answer: The compound is synthesized via alkylation of adamantane precursors. For example, 1,3-dimethyladamantane (CAS 702-79-4) can undergo ethylation using ethylene or ethyl halides in the presence of Lewis acid catalysts (e.g., AlCl) under controlled temperatures (40–60°C) . Post-synthesis purification involves column chromatography or recrystallization, with purity confirmed via HPLC or GC/MS. Note that competing alkylation sites on the adamantane core may require regioselective optimization .
Q. How is this compound utilized as a reference standard in analytical workflows?
Answer: This compound serves as a reference material in quality control (QC) for pharmaceuticals (e.g., Memantine derivatives) and petroleum geochemistry. In QC, it aids in method validation for impurity profiling, requiring traceability to pharmacopeial standards (USP/EP) . In petroleum analysis, it acts as a biomarker for assessing distillate weathering via GC/MS, where its stability under thermal conditions is critical .
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic data during derivative synthesis?
Answer: Contradictions often arise from isomeric byproducts or incomplete functionalization. To address this:
- Cross-validate techniques : Combine -NMR (for substituent position confirmation) with -NMR and 2D-COSY to resolve overlapping signals.
- Isolate intermediates : Use preparative HPLC to separate isomers and re-analyze with high-resolution MS .
- Theoretical modeling : Compare experimental spectra with computational predictions (e.g., DFT calculations) for structural validation .
Q. What challenges arise in optimizing ethylation reactions for this compound synthesis?
Answer: Key challenges include:
- Regioselectivity : Ethylation may occur at undesired positions (e.g., 1-ethyl-5-methyl isomer formation). Mitigate this by tuning catalyst activity (e.g., using Brønsted acids instead of Lewis acids) .
- Side reactions : Competing oligomerization of ethylene can reduce yield. Use low temperatures (≤50°C) and excess adamantane substrate.
- Purification : Ethylated byproducts with similar polarity require advanced chromatographic separation (e.g., reverse-phase HPLC) .
Q. What methodologies assess the thermal stability of this compound under extreme conditions?
Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (typically >250°C for adamantanes) under inert atmospheres.
- GC/MS post-heating : Subject the compound to controlled heating (e.g., 200–300°C) and analyze degradation products (e.g., demethylation or ring-opening fragments) .
- Kinetic studies : Use Arrhenius plots to model degradation rates, critical for applications in high-temperature environments like petroleum refining .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
